2,5,6-Trichloro-4-methylnicotinonitrile

Description

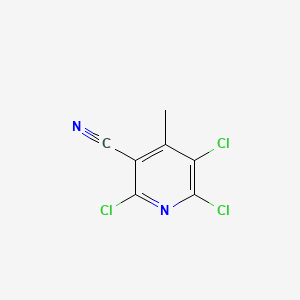

Structure

3D Structure

Propriétés

IUPAC Name |

2,5,6-trichloro-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3N2/c1-3-4(2-11)6(9)12-7(10)5(3)8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEICKJSSGQUWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Cl)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652825 | |

| Record name | 2,5,6-Trichloro-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63195-39-1 | |

| Record name | 2,5,6-Trichloro-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Design and Synthesis of Derivatives and Analogs of 2,5,6 Trichloro 4 Methylnicotinonitrile

Structural Modification Strategies

The reactivity of the pyridine (B92270) ring's substituents allows for diverse modification strategies. The chlorine atoms, the methyl group, and the nitrile function can each be selectively targeted to create a library of derivatives.

The three chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, a common class of organic reactions where an electron-rich nucleophile replaces a leaving group, in this case, a chloride ion. libretexts.org The positions C2 and C6 are generally more activated towards substitution than the C5 position due to the electron-withdrawing effect of the ring nitrogen.

Research has demonstrated the regioselective substitution of chlorine atoms in related dichloropyridine systems. For instance, in 2,6-dichloro-4-methylnicotinonitrile (B1293653), reaction with the dimer of malononitrile (B47326) in the presence of a base leads to the selective substitution of the chlorine atom at the C6 position. This regioselectivity highlights the differential reactivity of the halogenated positions on the pyridine ring.

Another common nucleophilic substitution involves the use of alkoxides. In a similar compound, 2,6-dichloro-4-methylnicotinonitrile, treatment with one equivalent of sodium methoxide (B1231860) in methanol (B129727) results in a mixture of mono-methoxy substituted products, 6-chloro-2-methoxy-4-methylnicotinonitrile (B3254716) and 2-chloro-6-methoxy-4-methylnicotinonitrile, demonstrating that substitution can occur at either the C2 or C6 position.

Table 1: Examples of Nucleophilic Substitution Reactions

| Starting Material | Reagent(s) | Position(s) of Substitution | Product(s) |

| 2,6-dichloro-4-methylnicotinonitrile | Malononitrile dimer, triethylamine | C6 | Triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide |

| 2,6-dichloro-4-methylnicotinonitrile | Sodium methoxide (1 equiv.), Methanol | C2 and C6 | 6-Chloro-2-methoxy-4-methylnicotinonitrile and 2-chloro-6-methoxy-4-methylnicotinonitrile |

The methyl group at the C4 position offers another site for structural modification, although it is generally less reactive than the chloro- and nitrile substituents. Advanced synthetic methods can be employed to functionalize such seemingly non-reactive groups. nih.gov Strategies for transforming methyl groups in complex molecules include C-H bond functionalization followed by oxidation to install a hydroxyl group. nih.gov This new functional group can then serve as a handle for further reactions, such as substitution, elimination, or integration into a new ring system through C-C bond cleavage or formation. nih.gov For example, a formal substitution of the methyl group with a hydrogen atom can be achieved through processes like photochemical hydrodecarboxylation after initial oxidation. nih.gov While these methods have been applied to various complex natural products, their specific application to 2,5,6-trichloro-4-methylnicotinonitrile would require dedicated investigation. nih.gov

The nitrile (cyano) group is a valuable functional group that can be converted into several other moieties. A primary transformation is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under acidic or basic conditions, yielding 2,5,6-trichloro-4-methylnicotinic acid. chemicalbook.com

Furthermore, the nitrile group is a key precursor for the synthesis of nitrogen-containing heterocycles, particularly tetrazoles and triazoles. The [3+2] cycloaddition reaction is a common method for forming such five-membered rings. For instance, the reaction of nitriles with azides can produce tetrazoles, while their reaction with other 1,3-dipoles can yield different azoles. In related systems, 1,2,4-triazolo[1,5-a]pyridines have been synthesized from enaminonitriles and benzohydrazides under microwave conditions. mdpi.com This type of cyclization, involving a nucleophilic attack on the nitrile followed by condensation, represents a potential pathway for elaborating the this compound core. mdpi.com

Table 2: Potential Derivatizations of the Nitrile Group

| Functional Group Transformation | Potential Reagents | Product Type |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid (e.g., 2,5,6-trichloro-4-methylnicotinic acid) chemicalbook.com |

| Cycloaddition | Sodium Azide (B81097) (NaN₃) | Tetrazole derivative |

| Cyclocondensation | Hydrazides | Fused Triazole derivative mdpi.com |

Synthesis of Fused Heterocyclic Systems Containing the Nicotinonitrile Core

The strategic placement of reactive groups in this compound makes it an excellent building block for constructing bicyclic and polycyclic heterocyclic systems. These fused rings are often found in medicinally relevant compounds.

Thienopyridines are a class of fused heterocyclic compounds containing a thiophene (B33073) ring fused to a pyridine ring. This scaffold is of significant interest as it forms the core of several antiplatelet agents that act as P2Y12 receptor antagonists. nih.gov this compound can serve as an intermediate in the preparation of certain thienopyridines. The synthesis typically involves a reaction with a sulfur-containing reagent, where the chlorine atoms at C5 and C6, or C2 and C3 (after modification), are displaced to form the fused thiophene ring. The resulting thienopyridine can then be further modified, for example, by creating prodrugs with amino acids attached to the scaffold. nih.gov

Pyrazolopyridines, which consist of a pyrazole (B372694) ring fused to a pyridine ring, are another important class of heterocycles with documented biological activities. nih.govnih.gov The synthesis of a pyrazolo[3,4-b]pyridine core can be envisioned starting from this compound. A common strategy involves the reaction with hydrazine (B178648) (H₂N-NH₂). chemmethod.comnih.gov

The reaction would likely proceed via a two-step sequence. First, one of the hydrazine's nitrogen atoms would act as a nucleophile, displacing the reactive chlorine atom at the C2 or C6 position. oregonstate.edu Following this initial substitution, an intramolecular cyclization would occur, where the second nitrogen atom of the hydrazine attacks the carbon of the nitrile group, leading to the formation of the fused pyrazole ring. chemmethod.comoregonstate.edu This yields a 3-amino-pyrazolo[3,4-b]pyridine derivative. Various multi-component reactions using hydrazine hydrate, aldehydes, and other building blocks have been developed to efficiently construct substituted pyrazolopyridine systems. chemmethod.com

Pyrrolo- and Furo-Pyridines

The synthesis of pyrrolo- and furo-pyridines, which are bicyclic systems where a pyrrole (B145914) or furan (B31954) ring is fused to a pyridine ring, is of significant interest in medicinal chemistry. These scaffolds are present in numerous biologically active compounds. The heavily substituted this compound is a prime candidate for constructing such fused systems through annulation reactions, which involve the formation of a new ring onto the existing pyridine structure.

The general strategy involves the regioselective substitution of one of the chloro-substituents with a nucleophile containing the necessary functionality for a subsequent intramolecular cyclization. The chlorine atoms at the C2 and C6 positions, being adjacent to the ring nitrogen, are the most activated towards nucleophilic aromatic substitution (SNAr).

Synthesis of Pyrrolo[2,3-b]pyridines: A potential pathway to a pyrrolopyridine derivative involves an initial SNAr reaction at the C6 position with an amino-functionalized reactant, such as an amino ketone or an amino ester. The resulting intermediate, possessing both a secondary amine and a carbonyl group in proximity, can then undergo an intramolecular condensation or cyclization reaction (e.g., a Pictet-Spengler type reaction or intramolecular Heck reaction) to form the fused pyrrole ring.

Synthesis of Furo[2,3-b]pyridines: Similarly, furo-pyridine derivatives can be accessed by reacting the parent compound with an oxygen-based nucleophile. For instance, reaction with a hydroxy ketone under basic conditions would lead to the substitution of a chlorine atom. A subsequent intramolecular Williamson ether synthesis or a palladium-catalyzed cyclization would then yield the fused furan ring system. The choice of reaction conditions can be tuned to favor substitution at a specific chlorine atom, providing control over the final isomer.

The table below outlines a proposed, generalized reaction scheme for the synthesis of these fused heterocycles from the title compound.

| Target Heterocycle | Step 1: Nucleophile | Step 2: Cyclization Method | Potential Product Structure |

| Pyrrolopyridine | Aminoacetaldehyde diethyl acetal | Acid-catalyzed intramolecular cyclization and aromatization | Fused pyrrole ring at the 5,6-position |

| Furopyridine | 2-Hydroxy-propionaldehyde | Base-induced intramolecular SNAr (Williamson ether synthesis) | Fused furan ring at the 5,6-position |

| Thienopyridine | Sodium hydrosulfide (B80085) followed by alkylation with α-haloketone | Intramolecular condensation (e.g., Gewald reaction) | Fused thiophene ring at the 5,6-position |

Preparation of Macrocyclic Structures Incorporating this compound Scaffolds

Macrocycles are a class of molecules containing large rings (typically 12 or more atoms) that have gained prominence in drug discovery for their ability to bind to challenging protein targets. nih.gov The rigid, multi-functionalized nature of this compound makes it an excellent starting point or "scaffold" for the construction of novel macrocyclic structures. The three chlorine atoms serve as orthogonal handles for attaching linker chains that can be subsequently cyclized.

A common strategy for synthesizing such molecules is through a stepwise, regioselective substitution of the chloro groups with bifunctional linkers. mdpi.com For example, under carefully controlled conditions, the most reactive chlorine (likely at C6) could be substituted with one end of a diamine or diol linker. The second most reactive chlorine (likely at C2) could then be reacted with another linker molecule. The final macrocyclization step would involve connecting the ends of these linker chains. This is often performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. youtube.com

Alternative modern macrocyclization techniques applicable to this scaffold include:

Ring-Closing Metathesis (RCM): The chloro groups could be substituted with linkers containing terminal alkenes. A subsequent RCM reaction using a Grubbs or Hoveyda-Grubbs catalyst would then form the macrocycle. nih.gov

Intramolecular SNAr Cyclization: A long chain with a terminal nucleophile (e.g., amine or thiol) could be attached at one position (e.g., C6). This nucleophile could then displace another chlorine atom (e.g., C2 or C5) on the same molecule to close the ring. mdpi.com

Click Chemistry: The chloro groups could be converted to azide or alkyne functionalities. An intramolecular Huisgen cycloaddition (a "click" reaction) could then be used to efficiently form a triazole-containing macrocycle. nih.gov

The table below illustrates a conceptual approach to macrocycle synthesis using the title compound as the central scaffold.

| Macrocyclization Strategy | Linker Type | Key Reaction | Resulting Macrocycle Feature |

| Stepwise SNAr | Diamines, Diols | High-dilution SNAr | Ether or Amine linkages in the ring |

| Ring-Closing Metathesis | Amino-alkenes, Hydroxy-alkenes | Grubbs-catalyzed RCM | Carbon-carbon double bond in the ring |

| Intramolecular "Click" Reaction | Azido-alcohols, Propargylamines | Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Triazole unit incorporated into the macrocyclic backbone |

Library Synthesis and Combinatorial Approaches

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, known as a chemical library. The this compound scaffold is exceptionally well-suited for this purpose due to the differential reactivity of its three chloro-substituents. mdpi.comrsc.org This allows for a programmed, sequential diversification, where each chlorine atom can be replaced with a different building block from a collection of reactants.

A typical combinatorial synthesis using this scaffold might proceed as follows:

First Position Substitution: Under mild conditions, the most reactive chlorine (e.g., C6) is reacted with a set of diverse building blocks (e.g., Library A: various primary amines).

Second Position Substitution: Under slightly more forcing conditions, the second chlorine (e.g., C2) is reacted with a second set of building blocks (e.g., Library B: various thiols).

Third Position Substitution: Finally, the least reactive chlorine (e.g., C5) is substituted using a third set of building blocks, often requiring a catalyst such as a palladium complex for cross-coupling reactions (e.g., Library C: various boronic acids for Suzuki coupling).

This approach allows for the geometric expansion of diversity. If 10 different building blocks are used at each of the three positions, a total library of 10 x 10 x 10 = 1,000 unique compounds can be generated from the single starting scaffold. This method provides an efficient route to generating novel compounds for screening in drug discovery and materials science. nih.gov

Stereoselective Synthesis of Chiral Analogs

Introducing chirality into molecules is critical in drug development, as different enantiomers of a drug can have vastly different biological activities. Stereoselective synthesis refers to methods that favor the formation of one stereoisomer over another. masterorganicchemistry.com While this compound itself is achiral, it can be used to synthesize chiral analogs through several strategies.

Applications of 2,5,6 Trichloro 4 Methylnicotinonitrile in Advanced Organic Synthesis

2,5,6-Trichloro-4-methylnicotinonitrile as a Versatile Building Block

The utility of this compound as a foundational building block stems from the differential reactivity of its substituents. The chlorine atoms at positions 2, 5, and 6 are susceptible to nucleophilic substitution, the nitrile group can undergo various transformations, and the methyl group can be functionalized. This multi-faceted reactivity allows for the sequential and controlled introduction of various functionalities, paving the way for the synthesis of diverse and complex target molecules.

The chlorinated pyridine (B92270) core of this compound is primed for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the chlorine atoms, particularly those at the ortho and para positions (C2 and C6), towards displacement by nucleophiles. This allows for the precise introduction of a variety of functional groups.

For instance, studies on the related compound, 2,6-dichloro-4-methylnicotinonitrile (B1293653), have shown that the chlorine atom at position 6 undergoes regioselective nucleophilic substitution with the malononitrile (B47326) dimer in the presence of a base. researchgate.net This high regioselectivity highlights the ability to selectively functionalize one position over others, which is a crucial aspect of complex molecule synthesis. Such reactions can introduce new carbon-carbon and carbon-heteroatom bonds, thereby expanding the molecular complexity.

The nitrile group itself is one of the most versatile functional groups in organic chemistry. researchgate.net It can be converted into a wide array of other functionalities, including:

Amines (via reduction)

Carbonyl compounds (via hydrolysis or reaction with organometallics) researchgate.net

Heterocyclic rings, such as tetrazoles (via cycloaddition with azides) researchgate.net

This inherent reactivity allows chemists to use the nitrile as a synthetic handle, transforming it at the desired stage of a synthetic sequence. The nitrile group's participation in palladium-catalyzed cross-coupling reactions further underscores its utility.

Table 1: Potential Functional Group Interconversions of this compound

| Initial Functional Group | Reagent/Condition | Transformed Functional Group |

|---|---|---|

| Chloro (C2, C5, C6) | Nucleophile (e.g., R-NH₂, R-OH, R-SH) | Amine, Ether, Thioether |

| Nitrile (-CN) | Reducing Agent (e.g., H₂, Raney Ni) | Primary Amine (-CH₂NH₂) |

| Nitrile (-CN) | H₃O⁺, heat | Carboxylic Acid (-COOH) |

The structural framework of this compound is ideally suited for the synthesis of fused and complex heterocyclic systems, which are prevalent in medicinal chemistry and materials science. beilstein-journals.org By leveraging the multiple reactive sites, chemists can execute intramolecular or intermolecular cyclization reactions to build new rings onto the pyridine core.

A notable application is its use as an intermediate in the preparation of thienopyridines. chemicalbook.com Thienopyridines are a class of bicyclic heterocycles with significant biological activities. The synthesis often involves the reaction of a substituted nicotinonitrile with a sulfur-containing reagent, where the nitrile and an adjacent group participate in the formation of the fused thiophene (B33073) ring. For example, 2,5,6-Trichloro-4-methyl-3-pyridinecarbonitrile serves as an intermediate for preparing thienopyridines that act as allosteric potentiators of the M4 muscarinic receptor, which is a target for cognitive disorders. chemicalbook.com

The general strategy involves a nucleophilic substitution of one of the chloro groups, followed by a cyclization reaction involving the nitrile group. This approach provides a powerful method for accessing complex heterocyclic scaffolds that would be difficult to synthesize by other means.

Utility in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. windows.net While the direct participation of this compound in well-known MCRs like the Ugi or Passerini reactions is not extensively documented in the reviewed literature, its functional groups suggest a high potential for such applications. nih.govmdpi.com

For example, the nitrile group is a key component in certain MCRs. Derivatives of this compound, where the nitrile is transformed into an amine or a carboxylic acid, could readily participate in isocyanide-based MCRs. Furthermore, the reactivity of the chloro-substituents could be exploited in transition-metal-catalyzed MCRs to rapidly build molecular diversity. windows.net

Role in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are processes involving two or more bond-forming transformations that take place under the same reaction conditions without the isolation of intermediates. 20.210.105 These reactions are powerful tools for the efficient construction of complex molecules from simple precursors.

The structure of this compound offers significant potential for designing cascade sequences. For example, an initial nucleophilic substitution at one of the chloro positions could be designed to introduce a functional group that subsequently triggers an intramolecular cyclization with the nitrile group or another part of the molecule. A hypothetical cascade could involve:

Step 1 (Initiation): SNAr reaction at C6 with a bifunctional nucleophile (e.g., an amino alcohol).

Step 2 (Cascade): Intramolecular cyclization of the newly introduced nucleophile onto the nitrile group, forming a new heterocyclic ring fused to the pyridine core.

Such a process would rapidly generate a complex polycyclic system in a single, efficient operation. While specific examples involving this compound are not detailed in the available literature, the principles of cascade reaction design strongly support its suitability as a substrate for such synthetic strategies. 20.210.105

Application in Solid-Phase Synthesis

Solid-phase synthesis is a powerful technique, particularly in peptide synthesis and combinatorial chemistry, where molecules are built on a solid support (resin). mdpi.com This methodology simplifies purification, as excess reagents and byproducts are simply washed away.

This compound can be adapted for solid-phase synthesis by anchoring it to a resin through one of its reactive sites. The most logical attachment point would be via nucleophilic displacement of one of the chlorine atoms by a functional group on the resin. For example, an amino-functionalized resin could react with the trichloronicotinonitrile to form a stable secondary amine linkage.

Once immobilized, the remaining functional groups (two chlorines, one nitrile, one methyl) are available for further chemical modification. This approach would allow for the construction of a library of diverse compounds based on the this compound scaffold. After the desired synthetic sequence is complete, the final product can be cleaved from the resin. Resins like the 2-chlorotrityl chloride (2-CTC) resin are commonly used for attaching molecules via functional groups that are sensitive to acidic cleavage conditions. mdpi.comresearchgate.netuci.edu

Table 2: Hypothetical Solid-Phase Synthesis Scheme

| Step | Action | Purpose |

|---|---|---|

| 1. Attachment | React this compound with an amine-functionalized resin. | Immobilize the building block onto the solid support. |

| 2. Diversification | Sequentially react the resin-bound compound with various reagents to modify the remaining Cl and CN groups. | Generate a library of diverse molecular structures. |

Catalytic Applications of Derivatives

While this compound itself is not a catalyst, its derivatives have significant potential for use in catalysis, particularly as ligands for transition metal catalysts. The pyridine nitrogen and the nitrile group are both capable of coordinating to metal centers.

By chemically modifying the core structure, for example, by replacing the chlorine atoms with phosphine, amine, or other coordinating groups, novel ligands can be synthesized. These ligands can then be complexed with metals like palladium, rhodium, or ruthenium to create catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and asymmetric synthesis.

The synthesis of such derivatives often involves heteroaryllithium reagents or other organometallic species reacting with the chloropyridine core. umn.edu The electronic properties of the resulting ligand, and thus the catalytic activity of its metal complex, can be fine-tuned by the choice of substituents introduced onto the pyridine ring.

Research on Biological and Medicinal Applications of 2,5,6 Trichloro 4 Methylnicotinonitrile Scaffolds

Design of Novel Scaffolds for Drug Discovery

The pyridine (B92270) nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. nih.govnih.gov The design of novel scaffolds based on 2,5,6-Trichloro-4-methylnicotinonitrile leverages the inherent biological relevance of the nicotinonitrile moiety, which is present in several marketed drugs. ekb.egresearchgate.net The strategic placement of chloro and methyl substituents on the pyridine ring of this compound offers multiple reaction sites for chemical modification, allowing for the generation of diverse compound libraries with a wide range of potential biological activities. nih.gov

Exploration of Three-Dimensional Chemical Space

Modern drug discovery increasingly emphasizes the exploration of three-dimensional (3D) chemical space to identify novel drug candidates with improved properties. Planar, aromatic structures can sometimes be limited in their interaction with the complex 3D architectures of biological targets. The dearomatization of planar heteroarenes, such as pyridine derivatives, is a powerful strategy to access novel 3D molecular scaffolds. acs.org The this compound scaffold, while initially planar, can be chemically modified to introduce sp3-hybridized centers, thereby increasing its three-dimensionality. This can lead to the development of molecules with enhanced target selectivity and improved pharmacokinetic profiles.

Scaffold Hopping Strategies

Scaffold hopping is a key strategy in medicinal chemistry to identify novel chemotypes with similar biological activity to a known active compound but with a different core structure. uniroma1.itnih.gov This approach is often employed to improve properties such as potency, selectivity, or metabolic stability, or to circumvent existing patents. nih.gov The nicotinonitrile core of this compound can serve as a template for scaffold hopping. By replacing the pyridine ring with other heterocyclic systems while maintaining the key pharmacophoric features, it is possible to discover new classes of compounds with desired biological activities.

Potential as Allosteric Potentiators of Muscarinic Receptors

One of the most significant applications of this compound is as a key intermediate in the synthesis of thienopyridines. chemicalbook.com These thienopyridine derivatives have been identified as potent and selective positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor. chemicalbook.com Muscarinic receptors are a family of G protein-coupled receptors that play crucial roles in the central and peripheral nervous systems. The M4 subtype, in particular, is a promising therapeutic target for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Allosteric modulators offer a more subtle and potentially safer way to modulate receptor activity compared to traditional agonists or antagonists.

| Intermediate Compound | Resulting Scaffold | Biological Target | Potential Application |

|---|---|---|---|

| This compound | Thienopyridines | M4 Muscarinic Acetylcholine Receptor | Neuropsychiatric Disorders |

Investigation into Enzyme Modulators

The nicotinonitrile scaffold is a component of several enzyme inhibitors. ekb.eg While direct studies on this compound as an enzyme modulator are not extensively reported, its structural features suggest potential in this area. The electron-withdrawing nature of the chlorine and nitrile groups can influence the electronic properties of the pyridine ring, potentially facilitating interactions with enzyme active sites. Further research, including high-throughput screening of derivatives, could uncover specific enzyme inhibitory activities. A study on similar compounds has shown that some nicotinonitrile derivatives can act as inhibitors of certain enzymes, suggesting that the this compound scaffold could be a starting point for the development of novel enzyme modulators.

Development of Novel Agrochemicals and Plant Growth Regulators

Pyridine derivatives are widely used in the agricultural industry as herbicides, insecticides, and fungicides. google.comcyberleninka.ruijisrt.com The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of new agrochemicals. The presence of multiple chlorine atoms can enhance the biological activity and metabolic stability of the resulting compounds.

Research has shown that various pyridine and pyrimidine derivatives can act as effective plant growth regulators, influencing processes such as root and shoot elongation and biomass production. cyberleninka.ruijisrt.comresearchgate.net Studies on barley and chickpea have demonstrated that compounds with these core structures can exhibit auxin-like activity. cyberleninka.ruijisrt.com The application of such compounds can lead to increased chlorophyll content and enhanced growth, highlighting the potential for developing novel plant growth regulators from scaffolds like this compound. researchgate.netacs.org

Structure-Activity Relationship Studies for Herbicidal and Pesticidal Agents

Structure-activity relationship (SAR) studies are crucial for the rational design of new and effective herbicides and pesticides. For substituted benzonitriles, it has been found that substitution at the 2 and 6 positions with halogens or methyl groups often leads to the highest herbicidal activity. researchgate.net This principle suggests that the 2,5,6-trichloro substitution pattern of the target compound is a promising feature for herbicidal activity.

Design of Selective Plant Growth Regulators

The nicotinonitrile scaffold is a subject of investigation in the agrochemical field for the development of selective plant growth regulators, particularly herbicides. Research into derivatives of the closely related nicotinic acid and other substituted pyridines has shown that this class of compounds can exhibit significant herbicidal properties.

Scientists have synthesized various derivatives to understand their structure-activity relationships (SAR). For instance, a series of 2-cyano-3-substituted-pyridinemethylaminoacrylates have been created and assessed for their ability to inhibit photosystem II (PSII) electron transport, a key process in photosynthesis. Certain compounds within this series demonstrated excellent herbicidal efficacy at low application rates. nih.gov This suggests that the substituted pyridine core, a key feature of this compound, is a viable starting point for designing new herbicides. nih.gov

Further studies on N-(aryloxy)-2-chloronicotinamides, which are derived from nicotinic acid, have also yielded compounds with potent herbicidal effects against specific weeds like bentgrass and duckweed. usda.gov Another approach has been the development of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds, which are being explored as potential synthetic auxin herbicides. mdpi.com These examples underscore the chemical versatility of the pyridine scaffold in creating molecules that can selectively regulate plant growth. While direct research on this compound as a plant growth regulator is not extensively documented in publicly available literature, the activity of its structural analogs provides a strong rationale for its potential in this application.

Antimicrobial and Antiviral Activity Research (Scaffold-Dependent)

The inherent biological activity of the cyanopyridine structure has prompted significant research into the antimicrobial and antiviral properties of its derivatives. The this compound scaffold serves as a foundational structure for the synthesis of new therapeutic agents.

In the realm of antimicrobial research, various nicotinonitrile derivatives have been synthesized and evaluated. One study focused on 2-Amino-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles and 2-Methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles. worldnewsnaturalsciences.com These compounds were tested against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi, demonstrating the potential of the nicotinonitrile framework in developing broad-spectrum antimicrobial agents. worldnewsnaturalsciences.com Similarly, research into 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives has also yielded compounds with notable antibacterial activity. The general consensus in the field is that the cyanopyridine moiety is a promising pharmacophore for antimicrobial drug discovery. worldnewsnaturalsciences.comnih.gov

With respect to antiviral applications, the nicotinonitrile scaffold is also considered a valuable starting point. nih.gov While specific antiviral studies on this compound derivatives are limited, research on structurally related chlorinated heterocyclic compounds has shown promise. For example, 2,5,6-Trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB), a compound sharing the trichloro substitution pattern, has demonstrated significant activity against human cytomegalovirus (HCMV). nih.gov This particular compound was found to be active against HCMV with a 50% inhibitory concentration (IC50) of 2.9 microM in a plaque assay and a 90% inhibitory concentration (IC90) of 1.4 microM in a yield assay. nih.gov These findings on a related chlorinated scaffold suggest that the incorporation of chlorine atoms on a heterocyclic ring, a key feature of this compound, could be a viable strategy for designing novel antiviral agents.

Below is a table summarizing the antiviral activity of a related trichlorinated compound.

| Compound | Virus | Assay Type | IC50 Value (µM) |

| 2,5,6-Trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB) | Human Cytomegalovirus (HCMV) | Plaque | 2.9 |

| 2,5,6-Trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB) | Herpes Simplex Virus Type 1 (HSV-1) | Plaque | 102 |

Data sourced from PubMed. nih.gov

Biochemical Pathway Interrogation Using this compound Probes

There is currently a lack of direct evidence in the scientific literature detailing the use of this compound itself as a molecular probe for interrogating biochemical pathways. However, its significance in this area of research lies in its role as a key chemical intermediate for the synthesis of more complex molecules that are used for such purposes.

Specifically, this compound is utilized in the preparation of thienopyridines. chemicalbook.com These thienopyridine derivatives have been identified as allosteric potentiators of the M4 muscarinic receptor. chemicalbook.com Allosteric potentiators are molecules that bind to a receptor at a site distinct from the primary binding site, enhancing the effect of the natural ligand. By using these synthesized thienopyridines, researchers can probe the function and modulation of the M4 muscarinic receptor, which is involved in various physiological processes and is a target for the treatment of neurological and psychiatric disorders.

Therefore, while this compound may not be the direct "probe," its structural framework is integral to the construction of the sophisticated molecular tools necessary for the detailed investigation of critical biochemical targets like G-protein coupled receptors.

Computational and Spectroscopic Studies of 2,5,6 Trichloro 4 Methylnicotinonitrile

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of 2,5,6-trichloro-4-methylnicotinonitrile. These theoretical studies offer a molecular-level perspective that complements experimental findings.

The electronic structure of this compound is significantly influenced by the interplay of its constituent functional groups: the pyridine (B92270) ring, three chlorine atoms, a methyl group, and a nitrile group. The pyridine ring itself is an aromatic system with delocalized π-electrons. wikipedia.org The high electronegativity of the nitrogen atom and the three chlorine atoms results in a considerable inductive effect, withdrawing electron density from the pyridine ring. This effect makes the ring electron-deficient, which influences its reactivity, particularly suppressing electrophilic substitution. wikipedia.org

The methyl group, in contrast, is an electron-donating group through hyperconjugation, which can partially counteract the electron-withdrawing effects of the chloro and cyano groups. The nitrile group is a strong electron-withdrawing group due to the polarity of the carbon-nitrogen triple bond. numberanalytics.com The distribution of electron density and the molecular electrostatic potential (MEP) can be visualized through computational modeling, highlighting the electron-rich and electron-poor regions of the molecule. Such analyses are crucial for predicting sites of nucleophilic or electrophilic attack.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can provide quantitative measures of the electronic properties. For instance, calculated Mulliken charges would likely show a net positive charge on the carbon atoms of the pyridine ring and a net negative charge on the nitrogen and chlorine atoms.

Table 1: Predicted Electronic Properties of this compound (Note: These are illustrative values based on typical calculations for similar compounds and would need to be confirmed by specific DFT calculations for this molecule.)

| Property | Predicted Value |

| Dipole Moment | ~2.5 - 3.5 D |

| HOMO Energy | ~ -7.0 to -8.0 eV |

| LUMO Energy | ~ -1.5 to -2.5 eV |

| HOMO-LUMO Gap | ~ 5.0 to 6.0 eV |

Molecular Orbital (MO) theory provides a more detailed picture of the bonding within this compound than simple valence bond theory. mdpi.comyoutube.com The atomic orbitals of the constituent atoms combine to form a set of molecular orbitals, each with a specific energy level. youtube.comyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's reactivity.

For this compound, the HOMO is expected to have significant contributions from the π-system of the pyridine ring and the lone pairs of the nitrogen and chlorine atoms. The LUMO, conversely, is likely to be a π* anti-bonding orbital associated with the pyridine ring and the nitrile group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and electronic excitation properties. A larger gap suggests higher stability and a greater energy requirement for electronic transitions. youtube.com

Computational studies on related substituted pyridines and nitriles have shown that the nature and position of substituents have a profound impact on the energies of the frontier orbitals. mdpi.commdpi.com The presence of multiple electron-withdrawing chlorine atoms and the nitrile group would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted 4-methylnicotinonitrile.

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of this compound is crucial for predicting its physical properties and interactions with other molecules.

The primary conformational flexibility in this compound arises from the rotation of the methyl group. However, due to the small size of the methyl group, the rotational barrier is expected to be relatively low. The pyridine ring, being aromatic, is planar. The substituents (chlorine atoms, methyl group, and nitrile group) will lie in or very close to this plane.

Computational methods can be used to calculate the potential energy surface as a function of bond rotations. For the methyl group, a three-fold rotational symmetry would be expected. The planarity of the molecule is a key feature, and any significant deviation from planarity would be energetically unfavorable due to the disruption of the aromatic system. Studies on similar substituted pyridines confirm the general planarity of the ring system. nih.gov

In the solid state, the arrangement of this compound molecules is governed by a variety of intermolecular interactions. nih.gov Given the presence of chlorine atoms and a nitrile group, halogen bonding (Cl···N) and π-π stacking interactions are likely to be significant. nih.govmdpi.com The chlorine atoms can act as halogen bond donors, interacting with the nitrogen atom of the nitrile group or the pyridine ring of an adjacent molecule. nih.govdtic.mil

Crystal structure analyses of related chlorocyanopyridines have revealed the importance of C—H···N interactions and offset face-to-face π-stacking in their packing motifs. nih.govresearchgate.net It is plausible that this compound would adopt a similar crystalline architecture, with molecules forming layers or chains stabilized by these non-covalent interactions.

Molecular dynamics simulations can be employed to study the behavior of the molecule in solution. These simulations can provide insights into solvation effects and the nature of intermolecular interactions with solvent molecules. The polar nature of the molecule, due to the presence of the nitrogen and chlorine atoms and the nitrile group, would lead to significant interactions with polar solvents.

Spectroscopic Characterization (Advanced Interpretive Studies)

Advanced spectroscopic techniques provide experimental data that, when interpreted with the aid of computational studies, can confirm the structure and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: A single resonance is expected for the methyl group protons, likely appearing in the region of 2.3-2.7 ppm. The exact chemical shift would be influenced by the electronic effects of the surrounding chloro and cyano groups.

¹³C NMR: The spectrum would be more complex, with distinct signals for each of the seven carbon atoms. The carbon of the nitrile group (C≡N) would appear at a characteristic downfield shift (around 115-120 ppm). The chemical shifts of the pyridine ring carbons would be influenced by the positions of the chloro and methyl substituents. osti.gov

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups.

A sharp, strong band around 2230-2240 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group.

C-Cl stretching vibrations would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic C=C and C=N stretching vibrations from the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

C-H stretching and bending vibrations from the methyl group would also be present.

Mass Spectrometry (MS): The mass spectrum would provide information about the molecular weight and fragmentation pattern. The molecular ion peak would be observed at an m/z corresponding to the molecular weight of C₇H₃Cl₃N₂ (221.47 g/mol ). researchgate.net The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing three chlorine atoms, with contributions from both ³⁵Cl and ³⁷Cl isotopes. Fragmentation would likely involve the loss of chlorine atoms, the methyl group, or the nitrile group.

Table 2: Predicted Spectroscopic Data for this compound (Note: These are illustrative values based on typical ranges for the respective functional groups and would need to be confirmed by experimental analysis.)

| Technique | Feature | Predicted Value/Region |

| ¹H NMR | Methyl Protons (s) | 2.3 - 2.7 ppm |

| ¹³C NMR | Nitrile Carbon | 115 - 120 ppm |

| ¹³C NMR | Aromatic Carbons | 120 - 155 ppm |

| ¹³C NMR | Methyl Carbon | 15 - 25 ppm |

| IR | C≡N Stretch | 2230 - 2240 cm⁻¹ |

| IR | Aromatic C=C/C=N Stretch | 1400 - 1600 cm⁻¹ |

| IR | C-Cl Stretch | 600 - 800 cm⁻¹ |

| Mass Spec | Molecular Ion (M⁺) | m/z 220, 222, 224, 226 (isotopic pattern) |

Elucidation of Molecular Structure via X-ray Diffraction

Table 1: Predicted Crystallographic Parameters for this compound (based on related structures)

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~10.2 |

| c (Å) | ~12.5 |

| β (°) | ~95 |

| Volume (ų) | ~950 |

| Z | 4 |

Note: These values are estimations based on crystallographic data of structurally similar polychlorinated pyridine derivatives and require experimental verification.

Advanced NMR Spectroscopic Assignments and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing a single resonance for the methyl protons. The chemical shift of this signal would be influenced by the electronic environment of the pyridine ring.

The ¹³C NMR spectrum would be more complex, with distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are significantly affected by the positions of the chlorine substituents and the methyl and nitrile groups. The quaternary carbons (C2, C3, C4, C5, C6) would typically have different chemical shifts from the methyl carbon and the nitrile carbon. Predicted ¹³C NMR data from computational models can aid in the assignment of the experimental spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C2 | ~150 |

| C3 | ~125 |

| C4 | ~140 |

| C5 | ~130 |

| C6 | ~152 |

| -CH₃ | ~20 |

| -CN | ~117 |

Note: These are predicted values and may differ from experimental results.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nist.gov

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the pyridine ring, the C-Cl bonds, the C-CN (nitrile) group, and the C-H bonds of the methyl group.

Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.

C-Cl Vibrations: The C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The presence of multiple chlorine atoms would likely result in a complex pattern of bands in this region.

Nitrile (C≡N) Stretch: A sharp and intense absorption band characteristic of the nitrile group is expected around 2220-2260 cm⁻¹.

C-H Vibrations: The C-H stretching and bending vibrations of the methyl group would be observed around 2850-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum. nist.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C≡N | Stretching | 2245 (sharp, intense) |

| C=C, C=N (Pyridine) | Stretching | 1400-1600 |

| C-Cl | Stretching | 600-800 |

| -CH₃ | Symmetric/Asymmetric Stretching | 2850-3000 |

| -CH₃ | Bending | 1375-1450 |

Mass Spectrometry for Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound, the electron ionization mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of three chlorine atoms, this molecular ion peak would be accompanied by isotopic peaks (M+2, M+4, M+6) with a characteristic intensity ratio, which is a definitive indicator of the number of chlorine atoms.

The fragmentation of the molecular ion would likely proceed through several pathways, including:

Loss of a chlorine atom: This would result in a significant fragment ion at [M-Cl]⁺.

Loss of the methyl group: A fragment ion corresponding to [M-CH₃]⁺ would be observed.

Loss of HCN: Cleavage of the nitrile group could lead to a fragment at [M-HCN]⁺.

Ring cleavage: The pyridine ring itself could fragment, leading to smaller charged species.

The relative abundance of these fragment ions provides valuable information for confirming the structure of the molecule.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 220/222/224/226 | [M]⁺ (Molecular ion with isotopic pattern) |

| 185/187/189 | [M-Cl]⁺ |

| 205/207/209/211 | [M-CH₃]⁺ |

| 193/195/197 | [M-HCN]⁺ |

Note: The m/z values are nominal and the isotopic distribution for fragments containing chlorine atoms will be observed.

Exploration of 2,5,6 Trichloro 4 Methylnicotinonitrile Moieties in Materials Science

Integration into Polymer Architectures

The incorporation of highly functionalized moieties like 2,5,6-Trichloro-4-methylnicotinonitrile into polymer backbones can impart unique properties to the resulting materials. The trichloro-substituted methylnicotinonitrile structure offers multiple reactive sites and a distinct electronic profile, making it an intriguing candidate for polymer synthesis.

The synthesis of monomers is a critical first step in the creation of novel polymers. For a compound like this compound to be used in polymerization, it would typically need to be functionalized to enable it to link with other monomer units. Various synthetic strategies are employed for the preparation of functionalized nicotinonitrile and pyridine (B92270) derivatives that can act as monomers. researchgate.netresearchgate.netacs.orgnih.gov

Commonly, multi-component reactions are utilized to construct highly substituted pyridine rings. researchgate.net For instance, a one-pot synthesis might involve the reaction of a ketone, an aldehyde, a nitrile, and an ammonium (B1175870) salt. researchgate.net In the context of this compound, this could involve creating derivatives by modifying the methyl group or by substituting one of the chlorine atoms, which is feasible due to the reactivity of the pyridine ring to nucleophilic substitution, especially at the 2- and 4-positions. wikipedia.orgnih.gov

The synthesis of related chlorinated nicotinonitrile derivatives has been documented. For example, 6-Chloro-2-methoxy-4-methylnicotinonitrile (B3254716) can be synthesized from 2,6-dichloro-4-methylnicotinonitrile (B1293653) by reacting it with sodium methoxide (B1231860) in methanol (B129727). chemicalbook.com This demonstrates a pathway to selectively functionalize a dichlorinated precursor, a method that could potentially be adapted for the trichlorinated target compound.

Table 1: Examples of Synthetic Methodologies for Functionalized Pyridine and Nicotinonitrile Monomers

| Synthetic Approach | Reactants | Conditions | Product Type | Reference |

| Four-Component Domino Reaction | Acetyl compound, aldehyde, nitrile compound, ammonium acetate | Acetic acid, reflux | Poly-functionalized nicotinonitriles | researchgate.net |

| Cyclization Reaction | Chalcone derivative, malononitrile (B47326) | Ethanol, ammonium acetate, reflux | 2-aminonicotinonitrile derivative | nih.gov |

| Nucleophilic Substitution | 2,6-dichloro-4-methylnicotinonitrile, sodium methoxide | Methanol, ambient temperature | 6-chloro-2-methoxy-4-methylnicotinonitrile | chemicalbook.com |

| Multi-step Synthesis | Enones from 1,5-dicarbonyls | Multiple steps | Highly substituted pyridines | nih.gov |

This table is generated based on data from related pyridine and nicotinonitrile syntheses, not specifically for this compound.

The incorporation of the nicotinonitrile moiety, particularly one as heavily substituted as this compound, is expected to significantly influence the properties of a polymer. The pyridine ring itself is a key structural element in many functional materials. researchgate.netpostapplescientific.com

The electron-withdrawing nature of the three chlorine atoms and the nitrile group would render the pyridine ring electron-deficient. This electronic characteristic can enhance properties such as thermal stability, chemical resistance, and electron affinity. Polymers containing such moieties may exhibit improved performance in demanding applications. postapplescientific.com

The rigidity of the pyridine ring can contribute to a higher glass transition temperature (Tg) in the resulting polymer, leading to better dimensional stability at elevated temperatures. Furthermore, the polar nitrile group can enhance intermolecular interactions, potentially leading to increased mechanical strength and affecting the solubility of the polymer. The presence of the pyridine nitrogen atom can also act as a site for hydrogen bonding or coordination with metal ions, opening possibilities for creating self-assembling materials or polymer-metal composites.

Application in Functional Materials

The unique electronic and structural features of this compound suggest its potential for use in various functional materials, particularly in the realm of optoelectronics.

Organic Light-Emitting Diodes (OLEDs) are a prominent application for novel organic materials. researchgate.net The performance of an OLED is heavily dependent on the properties of the materials used in its various layers, including the electron transport layer (ETL). Pyridine and its derivatives are often used in organic semiconductor materials for ETLs due to their electron-deficient nature. rsc.org

While there is no direct report on the use of this compound in OLEDs, related chlorinated phenyl and pyridyl derivatives have shown promise. For instance, triarylmethyl radicals containing trichlorophenyl groups have been investigated for high-efficiency OLEDs. encyclopedia.pub Specifically, (3,5-dichloro-4-pyridyl)bis(2,4,6-trichlorophenyl)methyl radical is a stable organic radical that exhibits light emission at room temperature. encyclopedia.pub The incorporation of chlorinated pyridine moieties can enhance the electron-transport properties and operational lifetime of OLED devices. rsc.org The electron-deficient character of this compound makes it a hypothetical candidate for similar applications, potentially as a building block for larger molecules or as a dopant in the emissive or transport layers.

Studies on pyrazoloquinoline derivatives have also demonstrated their potential in OLED applications, with some exhibiting glass transitions and high degradation temperatures, which are desirable thermal properties for such devices. mdpi.com Pyridine-containing polymers have also been synthesized and investigated for their potential as electron-transporting layers in light-emitting diodes. st-andrews.ac.uk

Table 2: Optoelectronic Properties of Related Pyridine Derivatives

| Compound/Material Class | Application | Key Property/Finding | Reference |

| Triarylmethyl radicals with trichlorophenyl groups | OLEDs | Stable radicals with room-temperature light emission. | encyclopedia.pub |

| Terpyridine-modified chrysene (B1668918) derivatives | OLED ETLs | Improved device lifetime and high external quantum efficiency. | rsc.org |

| Pyrazoloquinoline derivatives | OLEDs | High degradation temperatures and some show glass transitions. | mdpi.com |

| Pyridine-containing conjugated polymers | LEDs | Potential as electron-transporting layers. | st-andrews.ac.uk |

| Helical pyridine-furan/pyrrole (B145914)/thiophene (B33073) oligomers | Optoelectronics | Stabilities increase with chain length; potential for tunable electronic properties. | rsc.org |

This table presents data for compounds structurally related to this compound to infer potential applications.

Liquid Crystal Displays (LCDs) rely on the unique properties of liquid crystal monomers (LCMs). nih.gov These are typically organic molecules with anisotropic shapes that can align under the influence of an electric field. While the direct application of this compound in LCDs is not documented, its rigid, rod-like shape, a consequence of the planar pyridine ring, is a fundamental characteristic of many liquid crystalline compounds.

The introduction of lateral substituents, such as the chlorine atoms and the methyl group in this compound, can significantly affect the mesophase behavior, clearing point, and viscosity of a liquid crystal material. The strong dipole moment arising from the nitrile group and the chlorinated pyridine ring could also be advantageous for achieving a strong response to an applied electric field, a crucial factor for the switching behavior of LCDs. The synthesis of novel LCMs is an ongoing area of research to improve the performance of display technologies. nih.gov

Role in Specialty Chemicals and Fine Chemicals Production

Substituted pyridines are valuable intermediates in the synthesis of a wide range of specialty and fine chemicals. researchgate.netpostapplescientific.com These include pharmaceuticals, agrochemicals, and other high-value products. nih.gov this compound, with its multiple reactive sites, serves as a versatile building block for more complex molecules.

The chlorine atoms on the pyridine ring can be selectively substituted through nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. wikipedia.org The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, further expanding the synthetic possibilities. The methyl group can also be a site for further chemical modification.

For example, a related compound, 2,6-dichloro-4-methylnicotinonitrile, is described as a key intermediate for pharmaceutical and agrochemical synthesis. nbinno.com It is also a precursor for other chemical building blocks, such as 6-chloro-2-methoxy-4-methylnicotinonitrile. chemicalbook.com This highlights the role of chlorinated nicotinonitriles as pivotal starting materials in multi-step synthetic sequences. The use of cyanopyridine in conjunction with catalysts is also noted in chemical production. mdpi.com Therefore, this compound is well-positioned as a valuable intermediate for the fine chemical industry. chemscene.com

Supramolecular Assembly Applications

The structure of this compound, featuring a highly chlorinated pyridine ring appended with a methyl group and a nitrile moiety, suggests a rich potential for its use in constructing ordered supramolecular systems. The strategic placement of these functional groups can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks.

The self-assembly of this compound is anticipated to be governed by a concert of non-covalent interactions, primarily driven by the electron-deficient nature of the chlorinated pyridine ring and the specific functionalities present. Key interactions include halogen bonds, hydrogen bonds, and π-π stacking.

Halogen Bonding: The three chlorine atoms on the pyridine ring are potential halogen bond donors. A halogen bond is a non-covalent interaction wherein an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. In the case of this compound, the chlorine atoms can interact with Lewis bases, such as the nitrogen atom of the nitrile group or the pyridine nitrogen of an adjacent molecule. The strength and directionality of these bonds are influenced by the electronic environment of the pyridine ring.

π-π Stacking: The electron-deficient aromatic ring of this compound can engage in π-π stacking interactions with other aromatic systems. These interactions are often offset, where the electron-rich portion of one ring interacts with the electron-poor portion of another, contributing to the formation of columnar or layered structures. researchgate.net

Nitrile Group Interactions: The nitrile group is a versatile participant in non-covalent interactions. The nitrogen atom can act as a hydrogen or halogen bond acceptor. Furthermore, the C≡N triple bond can engage in nitrile-nitrile interactions and interactions with π-systems, further directing the self-assembly process.

The interplay of these non-covalent forces is expected to lead to the formation of complex and ordered supramolecular architectures. The precise nature of these assemblies will be highly dependent on the crystallization conditions and the presence of any co-crystallizing species.

| Interaction Type | Potential Donor | Potential Acceptor | Typical Distance (Å) | Significance in Assembly |

| Halogen Bond | C-Cl | N (nitrile), N (pyridine) | 2.8 - 3.5 | Directional control of packing |

| Hydrogen Bond | C-H (methyl) | N (nitrile), Cl | 3.0 - 3.8 | Fine-tuning of molecular arrangement |

| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 | Formation of columnar or layered structures |

| Nitrile Interactions | C≡N | C≡N, π-systems | 3.0 - 3.5 | Stabilization of the supramolecular framework |

Note: The distances provided are typical values for these types of interactions and are not specific experimental data for this compound.

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent forces. The highly functionalized nature of this compound suggests its potential utility as a component in the design of novel host-guest systems.

Derivatives of this compound could be incorporated into larger macrocyclic or cage-like host structures. The chlorinated pyridine moiety would be expected to confer specific recognition properties to the host's cavity. The electron-deficient nature of the aromatic ring could favor interactions with electron-rich guest species through anion-π or donor-acceptor interactions.

Conversely, the this compound molecule itself could potentially act as a guest, becoming encapsulated within a suitable host molecule. The shape, size, and electronic properties of the molecule would dictate the types of hosts with which it could form stable complexes. For instance, a host with a hydrophobic cavity and hydrogen bond donors at its portals could potentially bind this molecule. The encapsulation of this compound could modulate its chemical reactivity and physical properties.

The principles of host-guest chemistry are foundational to the development of molecular sensors, drug delivery systems, and stimuli-responsive materials. While specific examples involving this compound are not yet prevalent in the literature, the fundamental properties of its constituent functional groups point towards a promising future in this area of research.

| Host Component | Guest Component | Primary Driving Interactions | Potential Application |

| Macrocycle containing the trichloromethylpyridine moiety | Anionic or electron-rich species | Anion-π, Halogen bonding | Anion sensing, Catalysis |

| Cyclodextrin or Calixarene | This compound | Hydrophobic effect, C-H···π interactions | Controlled release, Stabilization |

| Cage-like structure with Lewis basic sites | This compound | Halogen bonding, Hydrogen bonding | Gas storage, Sequestration |

Note: This table presents hypothetical host-guest pairings and is intended to be illustrative of potential applications based on the chemical nature of the compound.

Future Perspectives and Emerging Research Avenues for 2,5,6 Trichloro 4 Methylnicotinonitrile

Advanced Synthetic Methodologies

The traditional synthesis of specialized chemical intermediates often involves multi-step batch processes. However, future research into the production of 2,5,6-Trichloro-4-methylnicotinonitrile could benefit significantly from the adoption of advanced synthetic methodologies. While specific applications of these techniques to this particular compound are not yet detailed in the literature, principles applied to other pyridine (B92270) derivatives suggest a clear path forward. researchgate.netnih.gov

Methodologies such as flow chemistry offer the potential for safer, more scalable, and highly controlled production. By performing reactions in continuous-flow reactors, issues associated with heat transfer and the handling of potentially energetic intermediates in large batches can be minimized. Furthermore, microwave-assisted synthesis , a green chemistry technique, could drastically reduce reaction times and improve yields for key steps in its production pathway. nih.gov

The integration of machine learning-assisted synthesis planning represents another frontier. AI algorithms could analyze known reaction pathways for similar chlorinated heterocycles to predict optimal reaction conditions, catalysts, and purification methods, thereby accelerating process development and reducing experimental overhead.

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Flow Chemistry | Enhanced safety, improved scalability, precise process control, higher consistency. | Development of a continuous-flow process for chlorination and cyanation steps. |

| Machine Learning-Assisted Synthesis | Accelerated route design, prediction of optimal conditions, reduced development costs. | Training algorithms on existing pyridine synthesis data to propose efficient pathways. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, potential for solvent-free reactions. nih.gov | Optimizing nucleophilic substitution or cyclization steps under microwave irradiation. |

| Green Catalysis | Use of reusable or less toxic catalysts (e.g., solid acid catalysts), reduced waste. bhu.ac.inresearchgate.net | Replacing traditional chlorinating agents like phosphorus oxychloride with recyclable alternatives. |

Exploration of Biological Targets Beyond Current Scope

Currently, this compound is known as a key intermediate in the synthesis of thienopyridines, which act as positive allosteric potentiators of the M4 muscarinic acetylcholine (B1216132) receptor. chemicalbook.com The M4 receptor is a significant target for therapeutic intervention in central nervous system (CNS) disorders, including schizophrenia and Parkinson's disease. nih.govwikipedia.org

Future research should aim to move beyond this established role and explore the biological potential of derivatives synthesized from this scaffold. The thienopyridine core is also present in well-known antiplatelet agents that target the P2Y12 receptor, suggesting a potential avenue for developing novel cardiovascular drugs. nih.gov Furthermore, the high degree of halogenation and the presence of the nitrile group on a heterocyclic core are features found in some antimicrobial and antifungal agents. nih.govnih.gov Systematic screening of a library of derivatives against a panel of bacterial and fungal pathogens could uncover new lead compounds for infectious diseases.

| Potential Target Class | Specific Example | Rationale | Therapeutic Area |

|---|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | M1 Muscarinic Receptor | Structural similarity to M4 potentiators; M1 is a target for Alzheimer's disease. nih.govnih.gov | Neurodegenerative Disorders |

| Purinergic Receptors | P2Y12 Receptor | The resulting thienopyridine scaffold is a known P2Y12 antagonist pharmacophore. nih.gov | Cardiovascular (Antiplatelet) |

| Bacterial Enzymes | DNA Gyrase / Topoisomerase | Halogenated heterocycles are present in some classes of antibiotics. | Infectious Diseases |

| Fungal Enzymes | Succinate Dehydrogenase | Novel heterocyclic scaffolds are sought for new fungicides to combat resistance. nih.gov | Agriculture / Antifungal Therapy |

Integration with Artificial Intelligence for Molecular Design

Generative AI models, such as recurrent neural networks (RNNs) or diffusion models, can be trained on large chemical databases and then conditioned to generate novel molecules that retain the core scaffold but feature diverse substitutions. researchgate.net These models can be optimized to design compounds with specific predicted properties, such as high binding affinity for the M4 receptor, improved selectivity over other muscarinic subtypes, or better drug-like properties (e.g., solubility, metabolic stability). AI techniques like transfer learning can leverage knowledge from existing GPCR modulators to more rapidly develop accurate predictive models for M1 or M4 activity, even with limited initial data. researchgate.net This approach can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.

| AI Technique | Application to this compound | Expected Outcome |

|---|---|---|

| Generative Models (e.g., RNN, REINVENT4) | Design of novel analogs by modifying peripheral chemical groups. researchgate.net | Virtual libraries of new compounds with potentially improved potency or selectivity. |

| Predictive ADMET Models | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity. | Early-stage filtering of unpromising candidates to prioritize synthesis efforts. |

| Scaffold Hopping Algorithms | Identification of new, synthetically accessible core structures with similar 3D pharmacophores. | Discovery of novel intellectual property with similar biological activity. |

| Transfer Learning | Fine-tuning a general GPCR model for the specific M4 receptor target. researchgate.net | More accurate activity predictions with smaller, target-specific training datasets. |

Sustainable and Circular Economy Approaches for Production and Degradation

The principles of green chemistry and the circular economy are becoming integral to chemical manufacturing. Future research should focus on both the sustainable production of this compound and its end-of-life considerations.

For production, this involves exploring synthetic routes that minimize waste, avoid hazardous reagents, and use renewable feedstocks or recyclable catalysts. researchgate.net This could include catalytic systems that replace stoichiometric chlorinating agents or the use of greener solvents instead of traditional chlorinated ones. bhu.ac.in

For degradation, the environmental fate of a polychlorinated heterocyclic compound is a critical consideration. Research into the biodegradation of this compound is essential. Studies on other chlorinated pyridines and nitriles suggest that microbial degradation is feasible. researchgate.netresearchgate.net Future work could focus on isolating and engineering microorganisms or microbial consortia capable of metabolizing this compound. Degradation pathways might involve initial reductive dechlorination by anaerobic bacteria, followed by oxidative ring cleavage by aerobic microbes, similar to pathways seen for other chlorinated aromatics. nih.govnih.gov The nitrile group could also be an initial point of attack via nitrile hydratase and amidase enzymes. researchgate.net

| Area | Strategy | Research Goal |

|---|---|---|

| Sustainable Production | Green Chemistry Principles | Develop a synthesis pathway with high atom economy, using safer solvents and reagents. nih.gov |

| Catalyst Recycling | Employ heterogeneous or phase-separable catalysts that can be recovered and reused. | |

| Degradation & Remediation | Microbial Degradation | Isolate and characterize bacteria (e.g., Pseudomonas, Rhodococcus) capable of using the compound as a carbon/nitrogen source. researchgate.netresearchgate.net |

| Pathway Elucidation | Identify metabolic intermediates to understand the complete degradation pathway, including dechlorination and ring-cleavage steps. |

Development of Advanced Analytical Techniques for Detection and Characterization

While standard methods like NMR and basic mass spectrometry are sufficient for characterizing the bulk material, the development of advanced analytical techniques is crucial for future applications, particularly for monitoring the compound at trace levels in complex matrices. sigmaaldrich.com

Future research should focus on creating highly sensitive and selective methods for detecting this compound and its potential metabolites or degradation products in environmental and biological samples. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS) would be the methods of choice for achieving low limits of detection. nih.gov The development of mixed-mode liquid chromatography (MMLC) could offer unique selectivity for this polar, halogenated compound. nih.gov Furthermore, supercritical fluid chromatography (SFC) coupled with mass spectrometry offers a powerful alternative for the analysis of polar nitrogen-containing heterocycles. nih.gov Looking further ahead, the creation of electrochemical or fluorescent sensors could enable real-time, on-site monitoring of the compound in water sources or industrial effluent. researchgate.netnih.gov

| Technique | Primary Application | Key Advantage |

|---|---|---|

| LC-MS/MS | Quantification in biological fluids (e.g., plasma) and water samples. | High sensitivity and selectivity, suitable for non-volatile compounds. |

| GC-MS/MS | Quantification in environmental samples (e.g., soil extracts). | Excellent chromatographic resolution for semi-volatile compounds. |

| SFC-MS/MS | High-throughput analysis of polar compounds and chiral separations. nih.gov | Faster analysis times and reduced organic solvent consumption compared to LC. |

| Electrochemical Sensors | Real-time environmental monitoring. researchgate.net | Potential for portability, low cost, and continuous data collection. |

Interdisciplinary Research Collaborations

Realizing the full potential of this compound will require extensive collaboration across multiple scientific disciplines. No single field holds all the necessary expertise.

Synthetic and Process Chemists will need to work with Chemical Engineers to develop and scale up advanced and sustainable manufacturing processes.

Medicinal Chemists must collaborate with Computational Biologists and AI Experts to design and prioritize novel analogs for synthesis.

Pharmacologists and Neuroscientists are essential for evaluating the biological activity of these new compounds in relevant in vitro and in vivo models of disease.

Environmental Microbiologists and Analytical Chemists must partner to study the compound's environmental fate, develop biodegradation strategies, and create sensitive detection methods.

Toxicologists and Material Scientists can provide crucial insights into the lifecycle analysis of the compound and its derivatives, contributing to a holistic, circular economy approach.

Through such synergistic efforts, the scientific community can systematically explore the promising future of this compound, transforming it from a simple intermediate into a valuable scaffold for innovation in medicine, agriculture, and sustainable technology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5,6-Trichloro-4-methylnicotinonitrile, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves halogenation and nitrile formation steps. Key parameters include temperature control (85–100°C), solvent selection (dichloromethane or DMSO), and catalysts like phosphoryl chloride (POCl₃) or tetramethylammonium chloride. For example, POCl₃ in dichloromethane at 85°C for 5 hours achieved a 91% yield in related nicotinonitrile syntheses . Solvent polarity and base selection (e.g., KOH) also influence intermediate stability and final purity .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Peaks at δ 2.23 ppm (CH₃) and δ 162.2 ppm (Cq) confirm methyl and nitrile groups .

- IR Spectroscopy : Bands at 2224 cm⁻¹ (C≡N stretch) and 1603 cm⁻¹ (aromatic C=C) validate functional groups .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 221.47 confirms the molecular formula C₇H₃Cl₃N₂ .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the nitrile group. Avoid exposure to moisture or strong bases, which may degrade the compound. Stability tests via HPLC or TLC should be performed periodically .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?